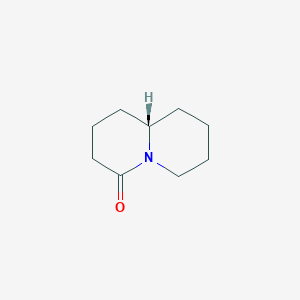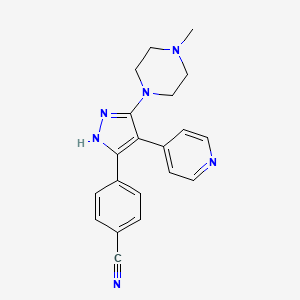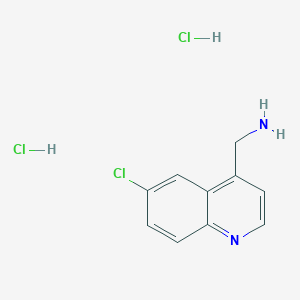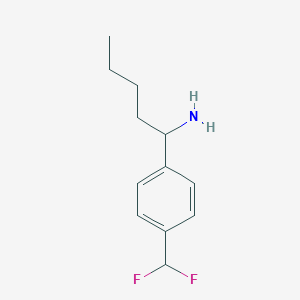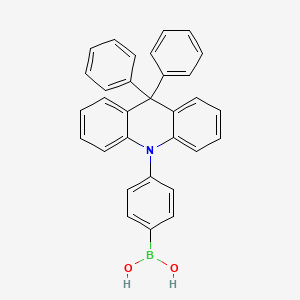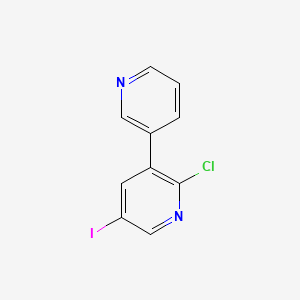
2-Chloro-5-iodo-3,3'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-iodo-3,3’-bipyridine is a heterocyclic organic compound that belongs to the bipyridine family This compound is characterized by the presence of chlorine and iodine atoms attached to the pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodo-3,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the coupling of halogenated pyridines . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of 2-Chloro-5-iodo-3,3’-bipyridine may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-iodo-3,3’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex bipyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various organometallic reagents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and palladium on carbon are frequently used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene are commonly employed.
Major Products
The major products formed from these reactions include various substituted bipyridines, which can have different functional groups attached to the pyridine rings, enhancing their chemical and physical properties.
Aplicaciones Científicas De Investigación
2-Chloro-5-iodo-3,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and ligands for metal catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-iodo-3,3’-bipyridine involves its interaction with various molecular targets. The chlorine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to specific proteins or enzymes. Additionally, the bipyridine structure allows for coordination with metal ions, which can modulate the compound’s activity in catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-iodopyridine: Similar in structure but lacks the bipyridine framework.
5-Amino-2-chloro-3-iodopyridine:
2-Chloro-3-iodo-5-(trifluoromethyl)pyridine: The presence of a trifluoromethyl group significantly changes its reactivity and applications.
Uniqueness
2-Chloro-5-iodo-3,3’-bipyridine is unique due to its bipyridine structure, which provides additional sites for functionalization and coordination with metal ions. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Propiedades
Fórmula molecular |
C10H6ClIN2 |
|---|---|
Peso molecular |
316.52 g/mol |
Nombre IUPAC |
2-chloro-5-iodo-3-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H6ClIN2/c11-10-9(4-8(12)6-14-10)7-2-1-3-13-5-7/h1-6H |
Clave InChI |
ZVRLSNKMPLPIPX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=C(N=CC(=C2)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



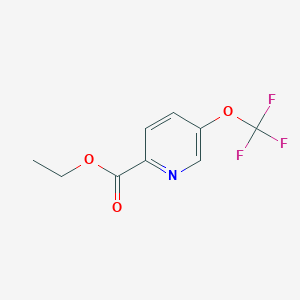

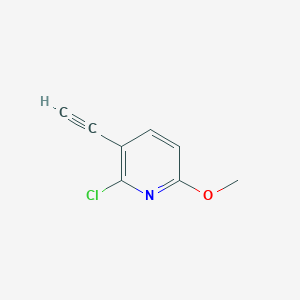

![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13117090.png)

